Cas no 17573-78-3 (4,5,6-Trifluoropyrimidine)

4,5,6-Trifluoropyrimidine 化学的及び物理的性質
名前と識別子
-
- 4,5,6-Trifluoropyrimidine
- Pyrimidine, 4,5,6-trifluoro- (8CI,9CI)
- 4,5,6-Trifluoro-1,3-diazine
- Pyrimidine,4,5,6-trifluoro
- Pyrimidine,4,5,6-trifluoro-
- Pyrimidine, 4,5,6-trifluoro-
- PubChem6922
- 4,5,6-tris(fluoranyl)pyrimidine
- AQKOJKCYBNUFLU-UHFFFAOYSA-N
- 4,5,6-TRIFLUORO PYRIMIDINE
- STL554347
- SBB085851
- BBL100553
- 5875AD
- AB0096901
- A812109
- EN300-7348252
- SCHEMBL83611
- AMY110
- 4,5,6-Trifluoropyrimidine, 96%
- DTXSID30393770
- C73350
- FT-0600143
- DS-12515
- MFCD05662363
- AKOS005254692
- J-514063
- SB57312
- 17573-78-3
- CS-0020084
- J-011129
- DB-006578
-
- MDL: MFCD05662363
- インチ: 1S/C4HF3N2/c5-2-3(6)8-1-9-4(2)7/h1H
- InChIKey: AQKOJKCYBNUFLU-UHFFFAOYSA-N
- ほほえんだ: FC1=C(N=C([H])N=C1F)F
計算された属性
- せいみつぶんしりょう: 134.00900
- どういたいしつりょう: 134.009
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 5
- 重原子数: 9
- 回転可能化学結合数: 0
- 複雑さ: 89.8
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 互変異性体の数: 何もない
- トポロジー分子極性表面積: 25.8
- ひょうめんでんか: 0
- 疎水性パラメータ計算基準値(XlogP): 1.2
じっけんとくせい
- 色と性状: 自信がない
- 密度みつど: 1.4609
- ゆうかいてん: No data available
- ふってん: 135.4°C at 760 mmHg
- フラッシュポイント: 98 ºC
- 屈折率: 1.4087
- PSA: 25.78000
- LogP: 0.89390
- ようかいせい: 自信がない
- じょうきあつ: No data available
4,5,6-Trifluoropyrimidine セキュリティ情報
- シグナルワード:Warning
- 危害声明: H315-H319-H335
- 警告文: P261-P305+P351+P338
- 危険カテゴリコード: R36/37/38
- セキュリティの説明: S26
-
危険物標識:
- セキュリティ用語:S26
- 包装カテゴリ:III
- ちょぞうじょうけん:Inert atmosphere,2-8°C(BD92427)
- 包装等級:III
- 包装グループ:III
- リスク用語:R36/37/38
- 危険レベル:8
4,5,6-Trifluoropyrimidine 税関データ
- 税関コード:2933599090
- 税関データ:
中国税関コード:
2933599090概要:
29,33599090。その他のピリミジン環構造を有する化合物(ピペラジン環を有する他の化合物を含む。付加価値税:17.0%。税金還付率:13.0%. 規制条件:いいえ。最恵国関税:6.5%. 一般関税:20.0%
申告要素:
製品名, 成分含有量、使用する場合は、ウロト品の外観を明記してください、6-カプロラクタムは外観、署名日を明記してください
要約:
2933599090。構造中にピリミジン環(水素化の有無にかかわらず)またはピペラジン環を含む他の化合物。付加価値税:17.0%税金還付率:13.0%最恵国関税:6.5%. General tariff:20.0%
4,5,6-Trifluoropyrimidine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
abcr | AB256632-1 g |
4,5,6-Trifluoropyrimidine, 99%; . |
17573-78-3 | 99% | 1g |
€259.80 | 2023-04-27 | |
TRC | T792710-1g |
4,5,6-Trifluoropyrimidine |
17573-78-3 | 1g |
$207.00 | 2023-05-17 | ||
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | T49620-5g |
4,5,6-Trifluoropyrimidine |
17573-78-3 | 97% | 5g |
¥1121.0 | 2023-09-06 | |
TRC | T792710-2.5 g |
4,5,6-Trifluoropyrimidine |
17573-78-3 | 2.5 g |
340.00 | 2021-07-16 | ||
Fluorochem | 013885-250mg |
4,5,6-Trifluoropyrimidine |
17573-78-3 | 96% | 250mg |
£31.00 | 2022-03-01 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-OK799-100mg |
4,5,6-Trifluoropyrimidine |
17573-78-3 | 97% | 100mg |
308CNY | 2021-05-08 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | T49620-1g |
4,5,6-Trifluoropyrimidine |
17573-78-3 | 97% | 1g |
¥226.0 | 2023-09-06 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-OK799-1g |
4,5,6-Trifluoropyrimidine |
17573-78-3 | 97% | 1g |
1869.0CNY | 2021-07-12 | |
Alichem | A039000233-1g |
4,5,6-Trifluoropyrimidine |
17573-78-3 | 98% | 1g |
$454.72 | 2022-04-02 | |
Enamine | EN300-7348252-0.25g |
4,5,6-trifluoropyrimidine |
17573-78-3 | 95% | 0.25g |
$49.0 | 2023-05-29 |
4,5,6-Trifluoropyrimidineに関する追加情報
4,5,6-Trifluoropyrimidine: A Comprehensive Overview
The compound with CAS No. 17573-78-3, commonly referred to as 4,5,6-Trifluoropyrimidine, is a highly specialized chemical entity that has garnered significant attention in various scientific and industrial domains. This molecule is a derivative of pyrimidine, a heterocyclic aromatic compound with a six-membered ring containing two nitrogen atoms at positions 1 and 3. The substitution of fluorine atoms at positions 4, 5, and 6 introduces unique electronic and structural properties that make 4,5,6-Trifluoropyrimidine an intriguing subject for research and application.
4,5,6-Trifluoropyrimidine is notable for its high stability and reactivity due to the electron-withdrawing nature of the fluorine substituents. These fluorine atoms not only enhance the molecule's electronic properties but also contribute to its ability to participate in various chemical reactions. Recent studies have highlighted its potential as a building block in the synthesis of advanced materials and pharmaceutical compounds. For instance, researchers have explored its role in the development of novel antiviral agents and anticancer drugs, where its unique electronic configuration plays a pivotal role in molecular interactions.
The synthesis of 4,5,6-Trifluoropyrimidine involves a multi-step process that typically begins with the preparation of a suitable pyrimidine precursor. The introduction of fluorine atoms at specific positions requires precise control over reaction conditions to ensure high yield and purity. Advanced techniques such as electrophilic fluorination and nucleophilic substitution have been employed in this process. Recent advancements in catalytic methods have further streamlined the synthesis pathway, making it more efficient and scalable for industrial applications.
One of the most promising applications of 4,5,6-Trifluoropyrimidine lies in its use as an intermediate in the pharmaceutical industry. Its ability to form stable bonds with other functional groups makes it an ideal candidate for drug design. For example, studies have demonstrated its potential as a scaffold for developing inhibitors targeting specific enzymes involved in disease pathways. The molecule's fluorinated structure also enhances its bioavailability and pharmacokinetic properties, making it a valuable asset in drug discovery.
In addition to its pharmaceutical applications, 4,5,6-Trifluoropyrimidine has found utility in materials science. Its unique electronic properties make it a candidate for use in organic electronics and optoelectronic devices. Researchers have investigated its potential as a component in light-emitting diodes (LEDs) and solar cells, where its ability to absorb and emit light efficiently is highly desirable. Furthermore, its thermal stability under harsh conditions makes it suitable for high-temperature applications.
The environmental impact of 4,5,6-Trifluoropyrimidine is another area of growing interest. As industries increasingly prioritize sustainability, understanding the molecule's degradation pathways and ecological effects is crucial. Recent studies have focused on assessing its biodegradability under various environmental conditions. These investigations aim to ensure that the compound can be safely integrated into industrial processes without posing risks to ecosystems.
In conclusion, 4,5,6-Trifluoropyrimidine (CAS No. 17573-78-3) stands out as a versatile and innovative chemical entity with diverse applications across multiple fields. Its unique structural features and reactivity make it an invaluable tool in modern chemistry. As research continues to uncover new potentials for this compound, it is poised to play an even greater role in advancing scientific and technological frontiers.
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